2-Phenyl-3-fluoro-1-propene
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Overview
Description
2-Phenyl-3-fluoro-1-propene is an organic compound characterized by a phenyl group attached to a propene chain with a fluorine atom at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-3-fluoro-1-propene can be achieved through several methods. One common approach involves the reaction of phenylacetylene with a fluorinating agent under specific conditions. Another method includes the use of a Grignard reagent, where phenylmagnesium bromide reacts with 3-fluoropropene in the presence of a catalyst.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-3-fluoro-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, forming 2-phenyl-3-fluoropropane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used for substitution reactions.
Major Products:
Oxidation: Epoxides and ketones.
Reduction: 2-Phenyl-3-fluoropropane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Phenyl-3-fluoro-1-propene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Phenyl-3-fluoro-1-propene involves its interaction with various molecular targets. The presence of the fluorine atom can enhance the compound’s reactivity and binding affinity to specific enzymes or receptors. The pathways involved often include electrophilic addition and substitution reactions, where the compound acts as a reactive intermediate.
Comparison with Similar Compounds
2-Phenylpropene: Lacks the fluorine atom, resulting in different reactivity and properties.
3-Fluoropropene: Lacks the phenyl group, leading to different applications and chemical behavior.
2-Phenyl-1-propene: The fluorine atom is absent, affecting its chemical reactions and applications.
Uniqueness: 2-Phenyl-3-fluoro-1-propene is unique due to the presence of both the phenyl group and the fluorine atom, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-fluoroprop-1-en-2-ylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F/c1-8(7-10)9-5-3-2-4-6-9/h2-6H,1,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KETZFBAYQXPCSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CF)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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